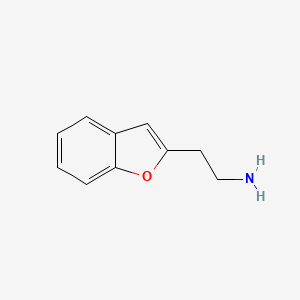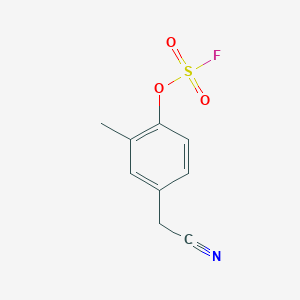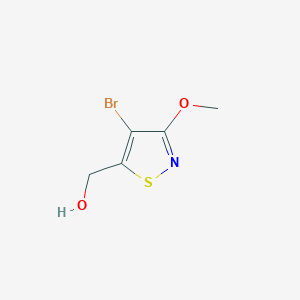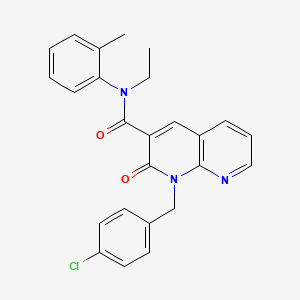
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(trifluoromethyl)benzamide, commonly known as DMTF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTF is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo. In
科学的研究の応用
Synthetic Applications and Material Science
- The compound has been involved in the synthesis and characterization of aromatic polymers, demonstrating potential applications in the development of new materials with specific desirable properties such as solubility in certain solvents and thermal stability. These polymers could be significant for various industrial applications (Lin et al., 1990).
- Research has also explored the synthesis of novel pyridino and triazolino derivatives, indicating the compound's role in producing new chemical entities with potential applications in chemical synthesis and drug discovery (Hassneen & Abdallah, 2003).
Pharmacological Investigations
- The compound has been a precursor in the discovery of new histone deacetylase inhibitors, showcasing its importance in the development of anticancer therapeutics. The specific compound mentioned has demonstrated significant antitumor activity and has entered clinical trials, underscoring its potential in cancer treatment (Zhou et al., 2008).
- In the realm of antimicrobial research, derivatives of the compound have been synthesized and evaluated for their efficacy against various bacterial and fungal species, revealing moderate effects that suggest potential for further investigation into their use as antimicrobial agents (Abdel‐Aziz et al., 2008).
Analytical and Biochemical Studies
- Studies have utilized the compound for the development of analytical methods, such as nonaqueous capillary electrophoresis, for the separation and analysis of related substances, indicating its utility in quality control and pharmaceutical analysis (Ye et al., 2012).
Metabolism and Pharmacokinetics
- The compound has been the subject of metabolism studies in the context of novel antineoplastic tyrosine kinase inhibitors. Research into its metabolites in chronic myelogenous leukemia patients has provided insights into its metabolic pathways, crucial for understanding its pharmacokinetics and optimizing its therapeutic use (Gong et al., 2010).
特性
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-9-13(10(2)21-15(20-9)23(3)4)22-14(24)11-7-5-6-8-12(11)16(17,18)19/h5-8H,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIRWEUMYUZIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2370537.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)
